Thalidomide-C7-OH, also known as Thalidomide-5'-C7-OH, is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its severe teratogenic effects. Originally developed as a sedative and later prescribed for morning sickness in pregnant women, thalidomide was withdrawn from the market after it was linked to birth defects. Despite its controversial history, thalidomide has been repurposed for various medical applications, particularly in treating certain cancers and inflammatory diseases. Thalidomide-C7-OH represents a structural modification aimed at enhancing its therapeutic properties while potentially reducing adverse effects.
Thalidomide was first synthesized in Germany in the late 1950s by Chemie Grünenthal. The compound has since been the focus of extensive research due to its complex pharmacological profile, leading to the development of various analogs, including Thalidomide-C7-OH. This specific derivative has been investigated for its enhanced biological activity and therapeutic potential.
Thalidomide-C7-OH falls under the category of pharmaceutical compounds known as immunomodulators. It is classified as a derivative of isoindole and belongs to the larger class of compounds known as phthalimides. Its chemical structure incorporates a hydroxyl group at the C7 position, which is significant for its biological activity.
The synthesis of Thalidomide-C7-OH typically involves multiple steps starting from phthalic anhydride and glutamic acid, similar to the synthesis of thalidomide itself. The initial step involves the formation of N-phthaloyl-DL-glutamic acid through a condensation reaction. This intermediate is then cyclized to yield thalidomide, which can be further modified to produce Thalidomide-C7-OH.
Thalidomide-C7-OH has a complex molecular structure characterized by its isoindole core and additional functional groups. The molecular formula is , with a molecular weight of approximately 372.4 g/mol.
The structure contains multiple functional groups that contribute to its biological activity, including carbonyls and hydroxyls .
Thalidomide-C7-OH can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on specific conditions and reagents used during these reactions .
Thalidomide-C7-OH exerts its pharmacological effects primarily through modulation of immune responses. It acts by binding to cereblon, a substrate recognition receptor within the Cullin 4 RING E3 ubiquitin ligase complex. This interaction leads to the recruitment and degradation of specific target proteins involved in inflammatory processes and angiogenesis.
Research indicates that Thalidomide-C7-OH may enhance anti-inflammatory responses while inhibiting tumor growth through its immunomodulatory effects. Its mechanism involves altering cytokine production and promoting apoptosis in certain cancer cells .
Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are commonly used to analyze purity and structural integrity .
Thalidomide-C7-OH has several scientific uses:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3